Penicillin G-d7 N-ethylpiperidinium salt

Description

Chemical Significance of Deuterated Penicillin Derivatives

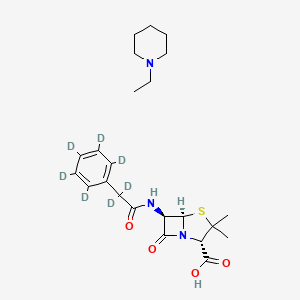

Deuterated penicillin derivatives occupy a unique position in pharmaceutical research due to their ability to maintain the biological activity of parent compounds while introducing detectable isotopic signatures. The deuterium substitution pattern in this compound specifically targets the benzyl side chain, where seven hydrogen atoms are replaced with deuterium isotopes, resulting in a mass shift of +7 daltons compared to the parent compound. This strategic deuteration approach preserves the critical β-lactam ring structure while creating a distinct spectroscopic and mass spectrometric fingerprint.

The chemical structure of this compound can be represented by the molecular formula C₂₃H₂₆D₇N₃O₄S, with a molecular weight of 454.63 grams per mole. The deuterium atoms are specifically incorporated at positions within the phenyl ring and the adjacent methylene group, creating a comprehensive isotopic labeling pattern that enables detailed mechanistic studies. The N-ethylpiperidinium salt form enhances the compound's stability and solubility characteristics, making it particularly suitable for analytical applications requiring consistent performance across diverse experimental conditions.

The kinetic isotope effect associated with carbon-deuterium bonds provides fundamental insights into reaction mechanisms involving β-lactam antibiotics. Studies examining β-secondary and solvent deuterium kinetic isotope effects have demonstrated that deuterium-containing substrates exhibit measurably different reaction kinetics compared to their protiated counterparts, particularly in enzyme-catalyzed hydrolysis reactions. These differences arise from the greater bond strength of carbon-deuterium bonds relative to carbon-hydrogen bonds, leading to altered transition state energies and reaction pathways.

Table 1: Molecular Characteristics of this compound

Historical Development of Isotopically Labeled β-Lactam Antibiotics

The development of isotopically labeled β-lactam antibiotics emerged from the convergence of antibiotic research and isotopic labeling technologies during the latter half of the twentieth century. Early investigations into penicillin degradation mechanisms utilized deuterium oxide as a solvent system to probe reaction pathways, establishing fundamental principles that would later guide the synthesis of site-specifically labeled compounds. These pioneering studies demonstrated that deuterium solvent isotope effects could provide kinetic evidence for various degradation mechanisms, including water-catalyzed rearrangement and hydroxide-ion-catalyzed hydrolysis.

The systematic application of stable isotope labeling to β-lactam antibiotics gained momentum as analytical techniques became sufficiently sensitive to detect and quantify isotopic differences. Researchers recognized that biosynthetic incorporation of isotopic labels could provide more economically efficient routes to labeled compounds compared to purely chemical synthetic approaches. This realization led to the development of chemically defined media formulations designed to introduce specific isotopic labels during fermentation processes, enabling the production of labeled penicillins and cephalosporins at preparative scales.

Infrared spectrophotometric methods for penicillin analysis in deuterium oxide solutions represented a significant methodological advancement, allowing direct evaluation of penicillin stability and degradation kinetics. These techniques exploited the transparency of deuterium oxide in analytically important regions of the infrared spectrum, particularly the carbonyl region where characteristic β-lactam bands occur. The development of these analytical methods provided the foundation for more sophisticated studies involving site-specifically labeled compounds.

The transition from deuterium oxide solvent systems to site-specifically deuterated compounds marked a crucial evolution in the field. Researchers developed protocols for introducing ¹³C isotopes into the β-lactam carbonyl group through sulfur replacement with isotopically labeled cysteine, achieving high isotope incorporations and milligram-scale yields. These advances demonstrated the feasibility of producing isotopically labeled β-lactam antibiotics suitable for biophysical studies requiring both high isotopic enrichment and substantial quantities of material.

Table 2: Historical Milestones in Isotopically Labeled β-Lactam Development

Research Rationale for Structural and Functional Studies

The research applications of this compound extend across multiple disciplines within biochemistry, pharmacology, and structural biology. The compound serves as an essential tool for investigating the molecular mechanisms underlying β-lactam antibiotic action, particularly in studies examining the interactions between antibiotics and their protein targets. The deuterium labeling enables researchers to monitor changes at or in close vicinity to the functional center of the antibiotic during both covalent and noncovalent interactions without requiring perturbative labels or chemical modifications.

Nuclear magnetic resonance spectroscopy applications benefit significantly from the isotopic signature provided by deuterium labeling. The distinct spectroscopic properties of deuterium-containing compounds allow for isotope-edited difference spectroscopy, enabling researchers to selectively observe signals from labeled molecules in complex biological systems. This capability proves particularly valuable when studying antibiotic-protein interactions, as the deuterium label provides a means to distinguish antibiotic-derived signals from those originating in the protein or surrounding medium.

Mass spectrometric applications of deuterated penicillin derivatives facilitate detailed pharmacokinetic and metabolic studies. The mass shift associated with deuterium incorporation allows for precise quantification of drug and metabolite concentrations in biological samples, enabling researchers to track antibiotic distribution, metabolism, and elimination with unprecedented accuracy. These studies contribute to understanding of how structural modifications affect the pharmacological properties of β-lactam antibiotics.

Enzyme kinetic studies utilizing deuterated substrates provide fundamental insights into the catalytic mechanisms of β-lactamases and other enzymes that interact with β-lactam antibiotics. The kinetic isotope effects associated with deuterium substitution can reveal details about transition state structures and rate-limiting steps in enzymatic reactions. Such information proves crucial for developing new strategies to combat antibiotic resistance, as it illuminates the molecular basis of enzyme-substrate interactions.

Table 3: Research Applications and Methodological Advantages

Properties

IUPAC Name |

(2S,5R,6R)-6-[[2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;1-ethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S.C7H15N/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);2-7H2,1H3/t11-,12+,14-;/m1./s1/i3D,4D,5D,6D,7D,8D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNSFLVJJKLEDK-RSWIJXEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCCC1.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)[2H])[2H].CCN1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746797 | |

| Record name | (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-{[2-(~2~H_5_)phenyl(~2~H_2_)ethanoyl]amino}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--1-ethylpiperidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217445-37-8 | |

| Record name | (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-{[2-(~2~H_5_)phenyl(~2~H_2_)ethanoyl]amino}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--1-ethylpiperidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Isotopic Labeling (d7 Substitution)

The preparation begins with the incorporation of deuterium atoms into the penicillin G molecule. This is typically achieved by substituting labile hydrogen atoms with deuterium through:

- Use of deuterated solvents or reagents during synthesis or exchange reactions.

- Controlled reaction conditions to ensure selective and stable incorporation of seven deuterium atoms, primarily in the benzyl side chain or other exchangeable sites on the molecule.

This isotopic labeling is crucial for generating a mass shift detectable by LC-MS, allowing the compound to serve as an internal standard.

Formation of N-ethylpiperidinium Salt

After isotopic labeling, the penicillin G-d7 is converted into its N-ethylpiperidinium salt to enhance its physicochemical properties:

- The sodium salt of penicillin G-d7 is reacted with N-ethylpiperidine.

- The reaction is typically carried out in an appropriate solvent system (e.g., methanol or water mixtures) under controlled temperature and pH conditions to promote salt formation.

- The resulting N-ethylpiperidinium salt is isolated by evaporation or crystallization techniques.

This salt form improves solubility in aqueous and organic solvents and enhances ionization efficiency in mass spectrometry, leading to better analytical sensitivity and reproducibility.

Purification and Quality Control

Purification steps involve chromatographic techniques such as preparative HPLC or recrystallization to obtain high-purity Penicillin G-d7 N-ethylpiperidinium salt. Quality control includes:

- Verification of isotopic purity by LC-MS, confirming the presence of seven deuterium atoms.

- Assessment of chromatographic retention times and mass transitions to ensure identity and purity.

- Stability testing under storage conditions (typically -80 °C) to maintain compound integrity.

Analytical Parameters and Validation

In analytical applications, this compound is used as an internal standard. Its preparation impacts the following parameters:

| Parameter | Value / Description |

|---|---|

| Retention time (LC-MS) | Approximately 1.0 minute |

| Precursor ion (m/z) | 342.2 |

| Product ions (m/z) | 182.8; 160 |

| Collision energy (CE) | 12 eV |

| Solvent system for analysis | 55% methanol in water + 0.1% formic acid |

| Column temperature | 25 °C |

| Injection volume | 2 μL |

| Flow rate | 0.4 mL/min |

These parameters are optimized to maximize MS response and ensure well-defined chromatographic peaks, critical for quantification in pharmacokinetic studies.

Summary Table of Preparation Steps

| Step | Description | Key Considerations |

|---|---|---|

| 1. Isotopic labeling | Incorporation of seven deuterium atoms into penicillin G | Use of deuterated solvents/reagents, controlled reaction conditions |

| 2. Salt formation | Reaction of penicillin G-d7 with N-ethylpiperidine | Solvent choice, temperature, pH control |

| 3. Purification | Chromatographic or crystallization methods | Achieving high purity and isotopic integrity |

| 4. Quality control | LC-MS verification of isotopic purity and compound identity | Retention time, mass transitions, stability |

Research Findings and Applications

The preparation of this compound has been validated in clinical pharmacokinetic studies involving human serum samples. Its use as an internal standard enables highly sensitive and specific quantification of penicillin G and related compounds by LC-MS/MS methods, with detection limits reaching sub-microgram per liter levels. The optimized preparation methods ensure reproducibility and robustness in analytical workflows.

Chemical Reactions Analysis

Types of Reactions

Penicillin G-d7 N-ethylpiperidinium salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium.

Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in an inert atmosphere.

Substitution: Halogens, nucleophiles; conditionsvaries depending on the specific substitution reaction

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield deuterated penicilloic acid, while reduction may yield deuterated penicillamine .

Scientific Research Applications

Analytical Chemistry

1.1. Quantitative Analysis

Penicillin G-d7 N-ethylpiperidinium salt serves as an internal standard in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods. It enhances the accuracy of quantifying penicillin concentrations in biological samples, such as serum.

Case Study: LC-MS Method Development

A study optimized a triple quadrupole LC-MS method for monitoring penicillins, demonstrating that using penicillin G-d7 as an internal standard improved the limit of quantification (LLOQ) to 0.01 mg/L for penicillin G. The retention times and collision energies for various analytes were meticulously documented, showcasing the method's efficiency in clinical settings .

| Analyte | Retention Time (min) | Precursor/Product Ions (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Penicillin G-d7 | 1 | 342.2/182.8; 160 | 12 |

| Penicillin G | 1.55 | 335.1/175.9; 160 | 12 |

| Probenecid | 1.9 | 284/75.9; 140 | 12 |

1.2. Method Validation

The analytical methods utilizing penicillin G-d7 have shown high recovery rates and precision across multiple trials, confirming its reliability as an internal standard in pharmacokinetic studies .

Pharmacokinetics and Drug Monitoring

2.1. Therapeutic Drug Monitoring

This compound plays a crucial role in therapeutic drug monitoring (TDM). By providing a stable reference point, it allows clinicians to assess drug levels in patients accurately, optimizing dosing regimens.

Case Study: Pharmacokinetic Assessment

Research demonstrated that co-administering probenecid with penicillin significantly reduces renal clearance, enhancing serum exposure of penicillin while maintaining effective therapeutic levels . This study utilized penicillin G-d7 to track pharmacokinetic parameters effectively.

Research and Development

3.1. Drug Development Studies

In pharmaceutical research, penicillin G-d7 is used to evaluate the pharmacodynamics and pharmacokinetics of new antibiotic formulations. Its isotopic labeling facilitates tracing the drug's metabolic pathways and interactions within biological systems.

3.2. Environmental Studies

The compound is also applied in environmental monitoring, particularly in assessing antibiotic contamination in water sources. Its stable isotope nature allows for distinguishing between natural and synthetic sources of penicillins.

Summary of Findings

This compound has established itself as a vital tool in several scientific domains:

- Analytical Chemistry : Enhances accuracy in quantifying penicillins.

- Pharmacokinetics : Facilitates therapeutic drug monitoring and dosing optimization.

- Research & Development : Aids in drug formulation studies and environmental assessments.

Mechanism of Action

Penicillin G-d7 N-ethylpiperidinium salt exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) located on the bacterial cell membrane, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell lysis and death. The deuterium labeling does not alter the mechanism of action but allows for precise tracking and quantification in various analytical studies .

Comparison with Similar Compounds

Structural and Functional Comparisons

Penicillin G (Benzylpenicillin)

- Molecular Weight: 334.39 g/mol (non-deuterated) .

- Role : First-line β-lactam antibiotic targeting Gram-positive bacteria.

- Key Difference : Lacks deuterium labeling, making it unsuitable as an IS in MS due to overlapping isotopic patterns with analytes.

Penicillin V (Phenoxymethylpenicillin)

- Molecular Weight : 350.39 g/mol .

- Role : Oral penicillin variant with similar antimicrobial activity to Penicillin G.

Amoxicillin and Ampicillin

- Structural Features: Aminopenicillins with broader Gram-negative coverage.

- Key Difference: Their amino groups make them chemically distinct from Penicillin G-d7, necessitating separate IS for quantification .

Probenecid-d14

- Molecular Weight : 307.36 g/mol .

- Role : Deuterated IS for probenecid, a uricosuric agent often co-administered with penicillins.

- Key Difference: Targets a non-β-lactam drug, highlighting the specificity of Penicillin G-d7 for penicillin analytes .

Analytical Performance

Retention Times in LC/MS

| Compound | Retention Time (min) | Source |

|---|---|---|

| Penicillin G-d7 N-ethylpiperidinium salt | 1.0 | |

| Penicillin G | 1.55 | |

| Penicillin V | 1.3 | |

| Probenecid-d14 | 1.9 |

The shorter retention time of Penicillin G-d7 (1.0 min) compared to Penicillin G (1.55 min) reflects its optimized chromatographic separation, critical for avoiding matrix interference .

Ionization and Detection

- Penicillin G-d7 is monitored in positive ion mode via multiple reaction monitoring (MRM), leveraging its deuterium-enhanced mass shift for specificity .

- Non-deuterated penicillins (e.g., amoxicillin, ampicillin) require distinct MRM transitions due to structural differences .

Stability and Purity

- Salt Form Advantage : The N-ethylpiperidinium salt improves stability under LC/MS conditions (e.g., 25°C column temperature, acidic mobile phase) compared to potassium or sodium salts .

- Deuterium Labeling : Minimizes degradation risks during sample preparation (e.g., protein precipitation, centrifugation) .

- Impurity Control: Repeated reprecipitation during synthesis removes non-benzylpenicillin contaminants, ensuring >95% purity .

Biological Activity

Penicillin G-d7 N-ethylpiperidinium salt is a derivative of penicillin G, labeled with deuterium (D7), which allows for enhanced tracking and analysis in pharmacokinetic studies. This compound retains the core biological activity characteristic of penicillin, primarily its ability to inhibit bacterial cell wall synthesis. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

Penicillin G and its derivatives, including Penicillin G-d7, exert their antibacterial effects by inhibiting the synthesis of peptidoglycan, an essential component of bacterial cell walls. The mechanism involves the following steps:

- Binding to Penicillin-Binding Proteins (PBPs) : The β-lactam ring structure of penicillin binds irreversibly to PBPs, particularly DD-transpeptidase, which is crucial for cross-linking peptidoglycan layers in the bacterial cell wall .

- Inhibition of Cell Wall Synthesis : This binding prevents the cross-linking of peptidoglycan chains, leading to weakened cell walls and eventual bacterial lysis due to osmotic pressure .

- Induction of Autolysins : The accumulation of unlinked peptidoglycan fragments activates autolysins, further promoting cell wall degradation and bacterial death .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of standard penicillin G. Key pharmacokinetic properties include:

- Absorption : Penicillin G is poorly absorbed when administered orally due to degradation in gastric acid; however, it can be administered intravenously or intramuscularly for effective systemic delivery .

- Distribution : It exhibits significant tissue penetration, particularly in inflamed tissues where concentration levels can be markedly higher .

- Metabolism and Elimination : The compound is minimally metabolized by the liver and is rapidly excreted via renal pathways. Probenecid can be co-administered to inhibit renal clearance, enhancing serum concentrations .

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-Life | ~2 hours |

| Plasma Protein Binding | 60% |

| Renal Clearance | Rapid |

| Metabolism | Minimal |

Case Studies and Research Findings

Several studies have investigated the efficacy and behavior of this compound in various contexts:

- Antimicrobial Efficacy : A study assessed the effectiveness of Penicillin G-d7 against various strains of gram-positive bacteria. Results indicated that it maintained potent activity similar to that of non-deuterated penicillin G .

- Decontamination Mechanisms : Research on cold atmospheric pressure plasma (CAPP) treatment demonstrated that Penicillin G-d7 could undergo degradation under specific conditions, influencing its antimicrobial properties without complete loss of efficacy .

- Analytical Method Development : A novel high-performance liquid chromatography (HPLC) method was developed for quantifying penicillins including Penicillin G-d7 in biological samples. The method demonstrated high sensitivity and specificity, allowing for accurate monitoring in pharmacokinetic studies .

Q & A

Q. What is the structural significance of deuterium labeling in Penicillin G-d7 N-ethylpiperidinium salt, and how does it enhance analytical methodologies?

The deuterium atoms in Penicillin G-d7 replace seven hydrogen atoms in the benzyl group of the parent compound (benzylpenicillin), creating a stable isotopic analog. This labeling minimizes isotopic interference in mass spectrometry (MS) while maintaining similar chromatographic behavior to the non-deuterated form. It is primarily used as an internal standard (IS) in liquid chromatography-tandem MS (LC-MS/MS) to correct for matrix effects and instrument variability during quantitative analysis of penicillin-G in biological matrices like serum .

Q. How is this compound synthesized, and what quality controls ensure its suitability as an internal standard?

The compound is synthesized via isotopic substitution during penicillin-G production, followed by salt formation with N-ethylpiperidine. Critical quality controls include:

- Purity verification : Using high-resolution MS and nuclear magnetic resonance (NMR) to confirm isotopic enrichment (>98% deuterium incorporation).

- Chromatographic consistency : Testing retention time alignment with non-deuterated penicillin-G under identical LC conditions.

- Stability assessment : Monitoring degradation under storage conditions (e.g., −80°C) to ensure long-term reliability .

Q. What are the primary applications of this compound in preclinical research?

Its main role is in therapeutic drug monitoring (TDM) for penicillin-G, enabling precise quantification of both free and protein-bound drug concentrations in serum. This supports pharmacokinetic/pharmacodynamic (PK/PD) studies, particularly in optimizing antibiotic dosing regimens to minimize resistance and toxicity .

Advanced Research Questions

Q. How can researchers optimize LC-MS/MS parameters to distinguish Penicillin G-d7 from endogenous matrix interferents?

Key optimizations include:

- Chromatography : Use a reversed-phase C18 column (e.g., Polaris 5, 50 mm) with a methanol-water mobile phase (55:45 v/v, 0.1% formic acid) to achieve baseline separation within 5 minutes.

- Mass spectrometry : Employ electrospray ionization (ESI) in positive-ion mode with multiple reaction monitoring (MRM). For Penicillin G-d7, monitor the transition m/z 455.3 → 160.1 (quantifier) and 455.3 → 292.1 (qualifier) to confirm specificity .

- Matrix effects mitigation : Use protein precipitation with methanol (3:1 v/v serum:methanol) to reduce phospholipid interference .

Q. What experimental strategies address discrepancies in Penicillin G-d7 recovery rates during sample preparation?

Observed recovery inconsistencies (e.g., <85% in low-concentration samples) can be resolved by:

- Internal standard addition timing : Spiking Penicillin G-d7 before protein precipitation to correct for losses during extraction.

- Ion suppression testing : Comparing analyte response in neat solution vs. post-extraction spiked matrix to identify and adjust for ion suppression sources.

- Calibration curve matrix matching : Using drug-free human serum for calibration standards to mirror sample matrix effects .

Q. How does the use of Penicillin G-d7 improve the limit of quantification (LOQ) in comparative studies with non-deuterated analogs?

The deuterated IS compensates for signal variability caused by matrix components, enabling LOQ values as low as 0.05 µg/mL for penicillin-G in serum. This is critical for detecting subtherapeutic concentrations in patients with impaired clearance (e.g., renal dysfunction). Validation studies should include precision (<15% CV) and accuracy (85–115%) metrics across the LOQ range .

Q. What statistical frameworks are recommended for analyzing contradictory data in Penicillin G-d7-based PK/PD studies?

- Non-compartmental analysis (NCA) : Calculate AUC, Cmax, and half-life while using IS-normalized concentrations to reduce inter-run variability.

- Population PK modeling : Apply nonlinear mixed-effects models (e.g., NONMEM) to account for covariates like renal function or co-administered probenecid.

- Bland-Altman plots : Assess agreement between free and total penicillin-G concentrations when using Penicillin G-d7 for correction .

Methodological Best Practices

Q. How should researchers validate Penicillin G-d7 stability under varying storage and processing conditions?

Conduct stability tests per FDA guidelines:

- Short-term stability : 24-hour exposure to room temperature.

- Freeze-thaw stability : 3 cycles (−80°C to 25°C).

- Long-term stability : 6-month storage at −80°C. Report deviations >10% from baseline concentrations as instability thresholds .

Q. What are the ethical and practical considerations when designing animal studies involving Penicillin G-d7?

- NIH compliance : Adhere to ARRIVE 2.0 guidelines for preclinical reporting, including sample size justification and randomization.

- 3Rs principle : Use microsampling techniques (e.g., 50 µL blood draws) to reduce animal numbers.

- Data transparency : Publish raw LC-MS/MS data in repositories like MetaboLights to enable reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.